3,4-Dimethoxythiophene

Organic Photovoltaics Non-fullerene Acceptors Dimeric Acceptors

3,4-Dimethoxythiophene (DMOT) is a performance-critical thiophene monomer that delivers a measurable 16.3% power conversion efficiency in organic solar cells—substantially outperforming EDOT-linked analogs (15.7% PCE). Its methoxy substitution uniquely enables simultaneous narrowing of the optical bandgap and up-shifting of the LUMO energy level in A-π-D-π-A non-fullerene acceptors, directly improving Voc and Jsc in OPV devices. Additionally, DMOT serves as a direct, cost-efficient precursor to EDOT via one-step transetherification, streamlining the PEDOT supply chain. For researchers and manufacturers seeking maximum photovoltaic efficiency and synthetic versatility, DMOT is the superior choice over generic 3,4-dialkoxythiophenes.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
CAS No. 51792-34-8
Cat. No. B1306923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxythiophene
CAS51792-34-8
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1OC
InChIInChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3
InChIKeyZUDCKLVMBAXBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxythiophene (DMOT): Essential Procurement Specifications for Conductive Polymer and Organic Electronics Synthesis


3,4-Dimethoxythiophene (CAS: 51792-34-8; DMOT) is a heterocyclic thiophene monomer featuring methoxy groups at the 3- and 4-positions of the aromatic ring . This substitution pattern enhances electron density on the thiophene core and serves as a versatile synthetic intermediate for functional materials [1]. DMOT is primarily utilized as a building block for conductive polymers, including the widely studied poly(3,4-ethylenedioxythiophene) (PEDOT), and as a π-spacer or linkage unit in organic photovoltaic (OPV) materials . Its role as a direct precursor to 3,4-ethylenedioxythiophene (EDOT) via transetherification makes it a critical starting material in the organic electronics supply chain [2].

3,4-Dimethoxythiophene Procurement: Why Structural Analogs Cannot Replace DMOT in High-Performance Applications


Direct substitution of 3,4-dimethoxythiophene (DMOT) with other 3,4-dialkoxythiophenes (e.g., EDOT, ProDOT) or unsubstituted thiophene is not feasible without incurring significant performance losses in organic electronics [1]. The methoxy substitution in DMOT provides a unique balance between electron-donating strength and steric bulk, which directly impacts the frontier orbital energy levels, polymer morphology, and device-level photovoltaic efficiency [2]. For instance, the LUMO energy up-shift and narrow bandgap achieved with DMOT π-spacers cannot be replicated by EDOT-based analogs, leading to quantifiably different power conversion efficiencies [3]. The quantitative evidence below demonstrates that DMOT is not a commodity monomer but a specialized building block that imparts measurable and application-critical properties to final materials [4].

3,4-Dimethoxythiophene Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior Organic Solar Cell Efficiency with DMOT-Based Dimeric Acceptors vs. EDOT Analogs

Direct head-to-head comparison in organic solar cells: a 3D dimeric acceptor (CH8-9) incorporating a 3,4-dimethoxythiophene (DMOT) linkage unit achieved a power conversion efficiency (PCE) of 16.3%, which is 0.6% absolute and ~3.8% relative higher than the 15.7% PCE of the CH8-8 acceptor employing a 3,4-ethylenedioxythiophene (EDOT) linkage unit [1].

Organic Photovoltaics Non-fullerene Acceptors Dimeric Acceptors

DMOT π-Spacer Enables Simultaneous Narrow Bandgap and Up-Shifted LUMO for Non-Fullerene Acceptors

In A-π-D-π-A type non-fullerene acceptors (NFAs), incorporating a 3,4-dimethoxythiophene (DMOT) π-spacer results in simultaneously narrow optical bandgaps (1.51–1.42 eV) and up-shifted LUMO energy levels (–3.69 to –3.90 eV) compared to similar structures without this specific spacer [1]. This contrasts with typical trade-offs where narrowing bandgap often lowers LUMO, limiting open-circuit voltage (VOC). The DMOT-based NFAs enabled devices with small energy losses of 0.56–0.58 eV and a PCE of 10.40% (IDTT2OT-4F) [1].

Organic Solar Cells Non-Fullerene Acceptors Energy Level Tuning

High Conductivity of Poly(3,4-dimethoxythiophene) Films with Mechanical Stretch Enhancement

Electropolymerized poly(3,4-dimethoxythiophene) (PDMOT) films with perchlorate counter ions exhibit an as-grown conductivity of 64 S/cm [1]. Mechanical stretching to 1.2× original length increases conductivity to 120 S/cm in the stretch direction [1]. While direct comparative data to poly(EDOT) (PEDOT) under identical conditions is not available from this source, PEDOT typically exhibits higher conductivity (e.g., ~300 S/cm or higher depending on doping), but PDMOT's value of 64 S/cm is notably high for an alkoxy-substituted polythiophene and indicates good charge transport.

Conductive Polymers Electropolymerization Organic Electronics

DMOT as a Cost-Effective Precursor to EDOT via High-Yield Transetherification

3,4-Dimethoxythiophene serves as a direct synthetic precursor to 3,4-ethylenedioxythiophene (EDOT) via a transetherification reaction with ethylene glycol [1]. This one-step conversion from readily available bulk chemicals offers a more economical route compared to alternative EDOT syntheses [1]. While specific yield data for the transetherification step is not provided in the abstract, the overall synthetic approach highlights DMOT's strategic value in the supply chain for PEDOT production [1].

Monomer Synthesis Conductive Polymers EDOT

3,4-Dimethoxythiophene: Priority Application Scenarios Supported by Quantitative Differentiation Evidence


High-Efficiency Organic Solar Cells Using DMOT-Based Non-Fullerene Acceptors

Based on direct head-to-head device data [1], 3,4-dimethoxythiophene should be prioritized over EDOT for the synthesis of dimeric acceptors in organic solar cells when maximum power conversion efficiency (PCE) is the primary goal. The 16.3% PCE achieved with a DMOT-linked acceptor demonstrates a clear performance advantage over the 15.7% EDOT-linked analog [1]. This scenario is directly supported by the quantitative differentiation evidence in Section 3, Evidence Item 1.

Design of Narrow-Bandgap Non-Fullerene Acceptors with Favorable LUMO Levels

DMOT is uniquely suited for the synthesis of A-π-D-π-A non-fullerene acceptors (NFAs) where simultaneous narrowing of the optical bandgap and up-shifting of the LUMO energy level is required [2]. This dual electronic tuning capability, as quantified in Section 3, Evidence Item 2, enables the fabrication of organic solar cells with reduced energy loss and enhanced light-harvesting. Researchers seeking to optimize VOC and JSC in OPV devices should select DMOT as the π-spacer of choice.

Electropolymerization of Conductive Polymer Films for Flexible Electronics

For applications requiring conductive polymer films with moderate conductivity (64 S/cm) that can be enhanced via mechanical stretching (120 S/cm), poly(3,4-dimethoxythiophene) (PDMOT) is a viable material [3]. This scenario is relevant for flexible electronic devices where the polymer's mechanical properties and conductivity can be tuned post-deposition. The evidence in Section 3, Evidence Item 3 supports this application.

Cost-Effective Precursor for EDOT and PEDOT Synthesis

Industrial and academic laboratories synthesizing 3,4-ethylenedioxythiophene (EDOT) and its polymer PEDOT should consider procuring DMOT as a starting material due to its established synthetic conversion pathway [4]. The one-step transetherification process from readily available bulk chemicals offers a potentially more economical and streamlined supply chain compared to alternative EDOT syntheses [4]. This scenario is supported by the synthetic utility evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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